
4-Aminopiperidine
Overview
Description
4-Aminopiperidine is a six-membered heterocyclic amine with a secondary amine group at the 4-position of the piperidine ring. Its structural versatility allows for modifications at both nitrogen atoms, enabling fine-tuning of pharmacological properties such as potency, selectivity, and pharmacokinetics. This scaffold has been explored in diverse therapeutic areas, including antifungals, antimalarials, antiviral agents, and central nervous system (CNS) receptor modulators .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Aminopiperidine can be synthesized through several methods. One common approach involves the reduction of 4-nitropiperidine using hydrogen gas in the presence of a catalyst such as palladium on carbon. Another method includes the reductive amination of 4-piperidone with ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 4-nitropiperidine. This process involves the use of high-pressure hydrogen gas and a metal catalyst, typically palladium or platinum, to achieve the reduction. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under controlled temperature and pressure conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Aminopiperidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-piperidone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form piperidine using strong reducing agents such as lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: 4-Piperidone.
Reduction: Piperidine.
Substitution: Various substituted piperidines depending on the reagents used.
Scientific Research Applications
Antidiabetic Agents
Recent studies have demonstrated that derivatives of 4-aminopiperidine can act as potent inhibitors of Dipeptidyl Peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. A series of this compound-3,4-dihydroquinazoline-2-uracil derivatives were synthesized and evaluated for their DPP-4 inhibitory activity. One notable compound exhibited an IC50 value of 9.25 µM, indicating significant potential for managing type 2 diabetes . The computational approaches employed in this research provided insights into the binding interactions at the DPP-4 active site, reinforcing the utility of this compound in antidiabetic drug design.
Anticancer Activity
Research has shown that this compound derivatives can suppress the proliferation of cancer cells. For instance, compounds based on this scaffold have been investigated for their efficacy against various cancer types, demonstrating moderate to high activity against specific cell lines . The ability to modify the this compound core allows for the development of targeted therapies with improved selectivity and reduced side effects.
Antiprotozoal Activity
A series of this compound derivatives has been screened for antiprotozoal activity against parasites such as Trypanosoma brucei and Trypanosoma cruzi, which cause significant diseases like sleeping sickness and Chagas disease. This research highlighted the potential of these compounds as new therapeutic agents for neglected tropical diseases . The need for novel treatments is critical due to the limited efficacy and increasing resistance observed with existing drugs.
Metabolic Pathways
The metabolism of this compound derivatives has been extensively studied, particularly regarding their interaction with cytochrome P450 enzymes. CYP3A4 is identified as a major isoform that catalyzes N-dealkylation reactions of these compounds, which is crucial for understanding their pharmacokinetics and optimizing drug design . Theoretical approaches, including molecular docking and quantum mechanics-based calculations, have been utilized to elucidate binding patterns and reactivity, providing valuable insights into their metabolic fate.
Synthesis of Novel Derivatives
The versatility of this compound allows for structural modifications that can enhance biological activity or selectivity towards specific targets. For example, chiral analogues derived from achiral this compound have been developed to improve dopamine receptor binding properties . Such modifications are essential in tailoring compounds for specific therapeutic applications.
Case Studies
Mechanism of Action
The mechanism of action of 4-Aminopiperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. For example, this compound derivatives have been shown to inhibit certain enzymes involved in neurotransmitter metabolism, leading to altered neuronal signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Aminopiperidine vs. 1-Aminopiperidine
The positional isomerism between 4- and 1-aminopiperidine significantly impacts biological activity and CNS penetration. For example:
- In CB1 receptor antagonists, replacing the 1-aminopiperidine group in rimonabant with a this compound (compound 5) reduced brain penetration while maintaining potency (hCB1 IC₅₀ < 10 nM). This modification minimizes CNS-related adverse effects, making this compound derivatives promising for peripheral targets .
- Key Data :
Compound | hCB1 IC₅₀ (nM) | Brain-to-Plasma Ratio |
---|---|---|
Rimonabant (1-aminopiperidine) | 1.8 | 13.5 |
This compound analog (8 ) | 2.1 | 0.2 |
This compound vs. Piperazine
Piperazine derivatives are common in drug discovery due to their conformational flexibility. However, this compound often offers superior metabolic stability:
- In norepinephrine transporter (NET) inhibitors, this compound analogs (e.g., 3–5) maintained potency (hNET IC₅₀ = 10–50 nM) and selectivity over dopamine transporters (hDAT), comparable to piperazine-based compounds. The rigid piperidine ring may reduce off-target interactions .
This compound vs. Spiroheterocycles
Spiroheterocyclic cores (e.g., spiro-piperidines) were explored as replacements for this compound in somatostatin receptor 5 (SSTR5) antagonists. While spiroheterocycles (e.g., 8–9) improved selectivity over ion channels (MK-499 IC₅₀ = 25 μM), they exhibited lower bioavailability compared to this compound derivatives .
Antifungal Activity
This compound derivatives target ergosterol biosynthesis, akin to allylamines (e.g., terbinafine) and arylalkylamines (e.g., fenpropidin). Modifications at both N-atoms enable activity against resistant Candida and Aspergillus strains:
- Lead Compound: N-substituted 4-aminopiperidines (e.g., 2a–j) showed MIC₉₀ values of 2–8 μg/mL against C. albicans, comparable to naftifine but with reduced cytotoxicity .
Antimalarial Activity
This compound derivatives outperform other amines in antimalarial screens:
- Compounds with benzocondensed aryl groups (e.g., 28–34 ) exhibited IC₅₀ = 0.02–0.1 μM against Plasmodium falciparum, surpassing piperazine analogs (IC₅₀ = 0.5–2 μM) .
Antiviral Activity
In Ebola virus inhibitors, this compound (compound 21) demonstrated stronger binding affinity (pEC₅₀ = 7.1) than tetrahydroisoquinoline (compound 8, pEC₅₀ = 6.3), attributed to enhanced hydrogen bonding and basicity .
Limitations in Anti-Tubercular Activity
Only one compound with a norbornenylmethyl substituent (MIC = 10 μM) was active, highlighting the scaffold's context-dependent limitations .
Structural-Activity Relationship (SAR) Insights
- N-Substituents : Long alkyl chains (C8–C12) enhance antifungal and antimalarial activity .
- C4 Modifications : Aromatic groups (e.g., benzyl) improve receptor binding (e.g., SSTR5, IC₅₀ = 5–50 nM) .
- Rigidity vs. Flexibility : The piperidine ring’s rigidity reduces metabolic degradation compared to flexible piperazines .
Biological Activity
4-Aminopiperidine (4-AP) is a versatile organic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the various aspects of 4-AP's biological activity, including its role as an antiviral agent, potential applications in treating diabetes, and antifungal properties.
Overview of this compound
This compound is a piperidine derivative characterized by the presence of an amino group at the 4-position of the piperidine ring. This structural feature contributes to its reactivity and interaction with various biological targets.
Antiviral Activity
Hepatitis C Virus (HCV) Inhibition
Recent studies have highlighted the efficacy of this compound derivatives as inhibitors of HCV. A notable study identified compounds with 4-AP scaffolds that demonstrated potent antiviral activity against HCV, particularly in inhibiting viral assembly and release. The lead compound from this research exhibited an EC50 value of 2.57 µM, indicating strong antiviral efficacy without significant cytotoxicity (CC50 > 20 µM) .
Table 1: Efficacy of Selected this compound Derivatives Against HCV
Compound | EC50 (µM) | CC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound 1 | 2.57 | >20 | Inhibits viral assembly |
Compound 2 | 2.09 | >20 | Inhibits viral assembly |
These compounds also showed synergistic effects when combined with existing antiviral therapies, enhancing their therapeutic potential .
Antidiabetic Activity
Dipeptidyl Peptidase IV (DPP-IV) Inhibition
Another promising application of this compound derivatives is in the treatment of diabetes through DPP-IV inhibition. A series of novel this compound-3,4-dihydroquinazoline-2-uracil derivatives were synthesized and evaluated for their DPP-IV inhibitory activity. One compound demonstrated an IC50 value of 9.25 ± 0.57 µM, showcasing its potential as a competitive inhibitor with a Ki value of 12.01 µM .
Table 2: DPP-IV Inhibitory Activity of Selected Compounds
Compound | IC50 (µM) | Ki (µM) | Binding Interaction |
---|---|---|---|
Compound 9i | 9.25 ± 0.57 | 12.01 | Competitive inhibition at S2 pocket |
The molecular docking studies confirmed that these compounds effectively bind to the active site of DPP-IV, suggesting a rational design approach for developing new antidiabetic agents .
Antifungal Activity
Inhibition of Fungal Growth
The antifungal properties of this compound derivatives have also been explored extensively. A study synthesized over thirty derivatives and tested them against various fungal strains, including Candida and Aspergillus species. Two specific compounds were identified as promising candidates due to their significant growth-inhibiting activity against these pathogens .
Table 3: Antifungal Activity of Selected Compounds
Compound | Target Fungi | Activity |
---|---|---|
Benzyl-N-dodecylpiperidin-4-amine | Candida spp. | Promising |
N-dodecyl-1-phenethylpiperidin-4-amine | Aspergillus spp. | Promising |
The mechanism of action appears to involve the inhibition of key enzymes in ergosterol biosynthesis, which is critical for fungal cell membrane integrity .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-aminopiperidine in medicinal chemistry, and how do protective groups influence reaction selectivity?
- Methodological Answer : this compound is synthesized via coupling reactions (e.g., with substituted nitrobenzene) followed by reduction and cyclization. Protective groups like benzyl (Bn), benzylcarbonyl (Cbz), and tert-butoxycarbonyl (Boc) are critical for preventing side reactions and improving selectivity in intermediate synthesis. For example, Boc protection minimizes di-substituted by-product formation during nitrobenzene coupling . Microwave-assisted synthesis (e.g., 180°C for 10 minutes) can enhance reaction efficiency and yield .
Q. What safety protocols should be followed when handling this compound derivatives?
- Methodological Answer : Use PPE (gloves, lab coat, eye protection) to avoid skin/eye contact. In case of exposure:
- Eye contact : Flush with water for 10–15 minutes and consult an ophthalmologist .
- Skin contact : Wash with soap and water for 15 minutes; remove contaminated clothing .
- Spills : Contain using inert materials, avoid dust generation, and dispose of waste per regulations .
Q. How can researchers purify this compound derivatives to achieve >98% analytical purity?
- Methodological Answer : Mass-directed HPLC is effective for purification. Pre-purification steps (e.g., acid-base extraction) remove impurities, while reverse-phase chromatography optimizes separation. For thermally stable compounds, distillation (bp: ~146°C at 730 mmHg) or recrystallization (using solvents like ethanol/water) can be employed .
Q. What solvents are suitable for dissolving this compound, and how does solubility impact experimental design?
- Methodological Answer : this compound is soluble in polar solvents (DMF, DMSO, methanol). Solvent choice affects reaction kinetics and purification. For example, methanol is ideal for nucleophilic substitutions due to its polarity, while DMSO enhances solubility in coupling reactions. Solvent-membrane interactions (e.g., in reverse osmosis studies) require evaluating partitioning coefficients via ATR-FTIR or molecular simulations .
Q. What role does this compound play as a building block in neurotransmitter inhibitors?
- Methodological Answer : this compound serves as a piperazine mimetic in norepinephrine transporter (NET) inhibitors. Modifying steric bulk on the piperidine nitrogen maintains potency (e.g., hNET IC₅₀ < 10 nM) while improving selectivity over dopamine/serotonin transporters. Structural analogs with ethyl or fluorinated substituents are synthesized to optimize pharmacokinetics .
Advanced Research Questions
Q. How can coupling reaction conditions be optimized to minimize by-products in this compound-based intermediates?
- Methodological Answer : Use microwave-assisted synthesis (e.g., 130–180°C) to reduce reaction time and by-product formation. Adjust stoichiometry (e.g., 1.2–1.5 equivalents of coupling partner) and employ catalysts like KI/Na₂CO₃ to enhance regioselectivity. Monitor reaction progress via TLC or LC-MS to identify optimal termination points .
Q. How do structural modifications of this compound affect structure-activity relationships (SAR) in drug discovery?
- Methodological Answer : Introducing substituents on the piperidine ring (e.g., methyl, ethyl, or aryl groups) alters steric and electronic properties. For example:
- N-substitution : Increases metabolic stability but may reduce solubility.
- C4-amino group : Critical for hydrogen bonding with biological targets (e.g., NET).
SAR is validated via in vitro assays (e.g., radioligand binding) and molecular docking simulations .
Q. How should researchers address discrepancies in reported solubility or toxicity data for this compound?
- Methodological Answer : Cross-validate data using multiple techniques:
- Solubility : Compare experimental measurements (e.g., shake-flask method) with computational predictions (Hansen solubility parameters) .
- Toxicity : Conduct in vitro assays (e.g., Ames test for mutagenicity) if literature data is incomplete .
Q. What molecular interactions govern the separation of this compound in hydrated reverse osmosis membranes?
- Methodological Answer : Separation efficiency depends on solute-membrane interactions, including:
- Hydrogen bonding : Between the amino group and membrane polymers.
- Hydrophobic effects : From the piperidine ring.
Combine molecular dynamics simulations and ATR-FTIR to quantify interaction energies and predict rejection rates .
Q. How can researchers validate the reproducibility of synthetic routes for this compound derivatives?
Properties
IUPAC Name |
piperidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c6-5-1-3-7-4-2-5/h5,7H,1-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCIIMDOZSUCSEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80329842 | |
Record name | 4-Aminopiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80329842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13035-19-3, 1219803-60-7 | |
Record name | 4-Piperidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13035-19-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Aminopiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80329842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Piperidinamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Aminopiperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1219803-60-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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